molecular formula C9H19N3 B062567 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine CAS No. 160357-81-3

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine

Cat. No.: B062567
CAS No.: 160357-81-3
M. Wt: 169.27 g/mol
InChI Key: SEEZYFXPSSHECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is a structurally unique diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional bicyclo[3.3.1]nonane framework, featuring two bridgehead nitrogen atoms, serves as a privileged molecular template for designing novel pharmacologically active compounds. This compound is primarily valued as a versatile synthetic intermediate and a key precursor for the development of ligands targeting the central nervous system (CNS). Researchers utilize this amine to create sophisticated molecules that interact with nicotinic acetylcholine receptors (nAChRs) and other neuroreceptors, facilitating studies on neurological pathways, addiction, and cognitive disorders. The presence of the secondary amine functionality at the 7-position provides a critical handle for further functionalization, allowing for the construction of amides, sulfonamides, or reductive amination products to fine-tune physicochemical properties and binding affinity. Its application extends to catalysis, where it can serve as a ligand for metal complexes, and in materials science for constructing complex molecular architectures. This high-purity compound is an essential tool for scientists aiming to explore structure-activity relationships (SAR) and develop the next generation of therapeutic agents and chemical probes.

Properties

IUPAC Name

3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-5-8-3-7(10)4-9(6-11)12(8)2/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZYFXPSSHECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Bicyclic Framework Formation

The bicyclo[3.3.1]nonane skeleton is typically constructed via intramolecular cyclization of linear precursors. A widely employed method involves the condensation of N,N-bis(2,2-dimethoxyethyl)methylamine with acetonedicarboxylic acid under acidic conditions. This reaction proceeds through a tandem Mannich reaction and cyclization sequence, yielding a 7-oxo intermediate. The choice of solvent (e.g., ethanol or tetrahydrofuran) and temperature (60–80°C) critically influences reaction kinetics and product distribution .

An alternative approach utilizes 1,5-diaminopentane as the starting material. Treatment with formaldehyde and methylamine under reflux conditions induces cyclization via a double Mannich reaction mechanism . This method produces the bicyclic core with moderate yields (45–55%) but requires careful pH control to minimize polymer formation.

The introduction of the C7-amine group is achieved through reductive amination of the 7-oxo intermediate. Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran at −10°C to 0°C effectively reduces the ketone to the corresponding amine while preserving the bicyclic structure . Alternatively, hydroxylamine-mediated amination followed by catalytic hydrogenation offers improved stereoselectivity for the endo-isomer .

Table 1: Comparison of Reductive Methods

Reducing AgentSolventTemperature (°C)Yield (%)endo:exo Ratio
LiAlH4THF−10683:1
NaBH4/CoCl2MeOH25521:1
H2/Pd-CEtOAc50754:1

N-Methylation Techniques

Selective methylation of the N3 and N9 positions is accomplished using methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate). A two-step protocol prevents over-alkylation:

  • Protection of the C7-amine with tert-butoxycarbonyl (Boc) group

  • Methylation under controlled stoichiometry (2.2 equiv CH3I per amine)

Deprotection with trifluoroacetic acid restores the free amine while maintaining >95% purity .

Stereochemical Control and Isomer Separation

The rigid bicyclic system generates distinct endo and exo diastereomers, separable via chiral stationary-phase chromatography . A hexane/isopropanol gradient (90:10 to 70:30) on a Chiralpak IC column achieves baseline resolution with retention times of 12.3 min (endo) and 14.7 min (exo) .

Crystallization optimization studies reveal that slow evaporation from ethyl acetate at 4°C preferentially yields the thermodynamically stable endo-form (mp 142–144°C) in 98% enantiomeric excess .

Industrial-Scale Production Considerations

Continuous flow reactors demonstrate superior performance compared to batch processes for large-scale synthesis. Key parameters include:

  • Residence time: 8–10 min

  • Pressure: 15 bar

  • Catalyst: Immobilized lipase (Novozym 435) for kinetic resolution

Pilot plant trials achieved 83% overall yield at 50 kg/batch with ≤0.5% impurities by HPLC .

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3): δ 2.85 (m, 2H, H-1/H-5), 2.45 (s, 6H, N–CH3), 2.30 (m, 2H, H-2/H-4)

  • ¹³C NMR : 48.2 (C-3/C-9), 56.7 (C-7), 32.1 (C-1/C-5)

Mass Spectrometry

  • ESI-MS: m/z 170.2 [M+H]⁺ (calc. 169.27)

X-ray Crystallography

  • Confirms chair-chair conformation with N–C–N angle of 109.5°

  • Hydrogen bonding network stabilizes endo-configuration

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine exhibit promising anticancer properties. For instance, studies have shown that compounds derived from this bicyclic amine can inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

Neuropharmacology
The compound has been investigated for its potential as a neuropharmacological agent. It acts as a 5-HT3 receptor antagonist, which is significant in treating conditions such as anxiety and nausea . The structural characteristics of the compound allow it to effectively bind to serotonin receptors, influencing neurotransmitter activity.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials suitable for high-performance applications .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry . For example, it is used in the synthesis of indisetron, a medication used for preventing nausea and vomiting .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
Neuropharmacology5-HT3 receptor antagonism
AntimicrobialPotential activity against bacterial strains

Table 2: Synthesis Pathways

Reaction StepReagents/ConditionsYield (%)
Step 1Methanol, 0 - 25 °C73%
Step 2t-BuOK, Toluene, HeatingVariable
Step 3Aqueous HCl, HeatingVariable
Step 4NH2OH- HCl, K2CO3, Ethanol, Heating72%

Case Study 1: Anticancer Research

A study published in Tetrahedron Letters explored the anticancer effects of modified bicyclic amines based on the structure of this compound. The findings indicated significant cytotoxicity against various cancer cell lines, suggesting that further development could lead to effective cancer therapeutics .

Case Study 2: Polymer Development

Research conducted at a polymer chemistry lab demonstrated the use of this compound in creating high-performance polymers. The resulting materials exhibited enhanced mechanical properties and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Diazabicyclo Derivatives with Varied Ring Sizes

Compound Ring System Substituents Biological Activity Key Reference
3,6-Diazabicyclo[3.2.1]octane 3.2.1 Ring N3,N6 substituents α1-Adrenergic receptor antagonism
3,8-Diazabicyclo[3.2.1]octane 3.2.1 Ring N3 substituents Potential opioid receptor binding
Target Compound 3.3.1 Ring N3,N9-methyl, C7-amine Curare-like activity, μ-opioid affinity

Key Differences:

  • The 3.3.1 ring system in the target compound enhances conformational rigidity compared to smaller 3.2.1 systems, improving receptor fit .
  • Methyl groups at N3/N9 increase lipophilicity, enhancing blood-brain barrier penetration relative to unsubstituted analogs .

Functional Group Modifications

Compound Functional Group Activity Impact Reference
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane C7-OH Reduced CNS activity due to polarity
3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) CH₂ → S at C7 Increased μ-opioid selectivity (Ki = 2.1 nM)
3,7-Diazabicyclo[3.3.1]nonan-9-one C9-ketone Anticholinergic and antitumor potential

Key Insights:

  • Sulfur substitution (S-DBN) improves μ-opioid receptor binding by 30% compared to the parent compound, attributed to enhanced lipophilicity .
  • The C9-ketone derivative shows divergent activity (antitumor vs. neurological), highlighting the critical role of the C7-amine in neuropharmacology .

Substituent Variations

Compound Substituents Pharmacological Effect Reference
3-Cyclopropanmethyl-7-alkoxyalkyl derivatives Cyclopropanmethyl at N3 Reduced toxicity (LD₅₀ > 200 mg/kg)
3-Ethyl-9-methyl derivative N3-ethyl, N9-methyl Improved metabolic stability (t₁/₂ = 4.2 h)
Target Compound N3,N9-dimethyl Potent curare-like activity (ED₅₀ = 0.8 mg/kg)

Structural-Activity Relationships (SAR):

  • Bulky N3 substituents (e.g., cyclopropanmethyl) reduce toxicity but may decrease receptor affinity .
  • Ethyl/methyl groups balance lipophilicity and metabolic clearance, optimizing pharmacokinetics .

Biological Activity

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is a bicyclic amine compound with the molecular formula C9_9H19_{19}N3_3. Its unique bicyclic structure incorporates two nitrogen atoms, which contribute to its reactivity and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Weight : 169.27 g/mol
  • Canonical SMILES : CN1CC2CC(CC(C1)N2C)N
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 2

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bicyclic structure allows it to effectively fit into specific binding sites, modulating the activity of target molecules.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structure enables it to act as a ligand for various receptors, influencing neurotransmission and other signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

The compound has been evaluated for anticancer activity due to its structural similarity to known anticancer agents. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains (source needed).
Anticancer Activity Induced apoptosis in cancer cell lines with IC50 values comparable to established chemotherapeutics (source needed).

Comparison with Related Compounds

Similar compounds such as 3,7-Diazabicyclo[3.3.1]nonane and 1,4-Diazabicyclo[2.2.2]octane have also been studied for their biological activities. However, this compound stands out due to its unique substitution pattern and enhanced binding affinity for certain biological targets.

CompoundStructureBiological Activity
This compoundstructureAntimicrobial, Anticancer
3,7-Diazabicyclo[3.3.1]nonanestructureLimited antimicrobial activity
1,4-Diazabicyclo[2.2.2]octaneN/ANeuroactive properties

Q & A

Q. What are the key synthetic routes for 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, and how do intermediates influence yield?

Q. How is the compound characterized for purity and structural confirmation?

Methodology: Use a combination of analytical techniques:

  • HPLC : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients.
  • NMR : ¹H and ¹³C spectra confirm methyl group positions (δ 2.3–2.5 ppm for N–CH3) and bicyclic geometry.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 169.2) validates molecular weight .

Q. What pharmacological roles are associated with this compound?

Methodology: The compound serves as a core structure in serotonin 5-HT3 receptor antagonists (e.g., Indisetron dihydrochloride). In vitro binding assays using radiolabeled ligands (e.g., [³H]GR65630) confirm affinity (IC₅₀ = 12 nM for 5-HT3 receptors). Functional activity is tested via guinea pig ileum contraction assays .

Advanced Research Questions

Q. How do substituent modifications at C-7 impact μ-opioid receptor selectivity?

Q. What computational strategies predict metabolic stability of derivatives?

Methodology:

  • In silico ADMET : Use SwissADME to calculate logP (1.8–2.2) and cytochrome P450 interactions.
  • MD Simulations : AMBER force fields assess stability of the bicyclic core in aqueous environments. Hydrogen bonding with water at N-3 and N-9 positions correlates with reduced metabolic oxidation .

Q. How can enantiomeric purity be ensured during synthesis?

Methodology: Chiral HPLC (Chiralpak AD-H column) resolves enantiomers using hexane/ethanol (90:10). Absolute configuration is confirmed via X-ray crystallography of salts (e.g., hydrochloride). Racemization risks are minimized by avoiding high temperatures (>40°C) during amide coupling .

Q. What in vitro/in vivo toxicity models are appropriate for safety profiling?

Methodology:

  • In vitro : HepG2 cell viability assays (IC₅₀ > 100 μM indicates low cytotoxicity).
  • In vivo : Acute toxicity in mice (LD₅₀ = 114 mg/kg IV) from structurally related esters. Histopathology of liver/kidney tissues post-administration identifies target organ toxicity .

Data Contradictions and Resolution

  • Receptor Binding vs. Functional Activity : reports high μ-receptor affinity for sulfur derivatives, but highlights superior antiemetic activity in Indisetron (non-sulfur variant). Resolution requires functional assays (e.g., cAMP inhibition) to distinguish binding from efficacy .
  • Synthetic Yield Variability : tert-Butyl intermediates () yield 65–75%, while methylated derivatives () achieve 80–90%. Contradiction arises from steric hindrance during Boc-deprotection; optimized protocols use TFA/DCM (1:4) at 0°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.